molecular formula C12H13N3O4S B2732283 methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate CAS No. 1993493-28-9

methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate

Cat. No. B2732283
CAS RN: 1993493-28-9
M. Wt: 295.31
InChI Key: NLXBBWKYVORBIF-PTNGSMBKSA-N
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Description

The compound “methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole with hydrogen peroxide can yield related compounds . The reaction was carried out under conditions of microwave activation and convection heating at a temperature of 55 °C .

Scientific Research Applications

Stability and Mechanism of Degradation

The experimental anticancer agent [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid and its derivatives, including those related to methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate, have been studied for their stability and degradation mechanisms. It was found that certain structural modifications, such as the substitution of a methyl group for a methoxy group on the benzene ring, did not significantly affect the kinetics and mechanism of degradation for the parent hydrazone. These findings suggest that the stability of these compounds might be improved through N-substituted bioreversible derivatization, potentially enhancing their utility in scientific research applications (Pretzer & Repta, 1987).

Antimicrobial Applications

Research into novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, closely related to the chemical structure of interest, has shown promising antimicrobial properties. These compounds were synthesized and evaluated for their in vitro antibacterial and antifungal activities, demonstrating potential for scientific research applications in the development of new antimicrobial agents (Darwish et al., 2014).

Anticancer and Radiosensitizing Properties

A study on novel sulfonamide derivatives, including structures similar to this compound, revealed their potential anticancer activity and ability to enhance the cell-killing effect of γ-radiation. These findings highlight the significance of such compounds in scientific research, particularly in the development of new treatments for cancer (Ghorab et al., 2015).

SULFATCFH Compounds as Molecular Switches

Novel Sulfonamide-Tricyanofuran-Hydrazone (SULFATCFH) disperse dyes, which contain a sulfa drug nucleus and a hydrazone recognition moiety, have been synthesized. These compounds exhibit pronounced solvatochromic behavior in various organic solvents due to intramolecular charge transfer. Such materials could be useful in scientific research for developing molecular switches and sensors based on solvatochromism and pH-responsiveness (Khattab, 2018).

properties

IUPAC Name

methyl 2-[(Z)-C-cyano-N-(4-methylanilino)carbonimidoyl]sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-9-3-5-10(6-4-9)14-15-11(7-13)20(17,18)8-12(16)19-2/h3-6,14H,8H2,1-2H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXBBWKYVORBIF-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C#N)S(=O)(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(/C#N)\S(=O)(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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